Methyl 2-(carbamoylamino)benzoate
Description
Methyl 2-(carbamoylamino)benzoate is a benzoic acid derivative characterized by a methyl ester group at the 1-position and a carbamoylamino (urea) substituent at the 2-position of the aromatic ring. The carbamoylamino group (–NH–CO–NH₂) introduces hydrogen-bonding capabilities and enhanced polarity, influencing its chemical reactivity and biological interactions.
Synthetically, this compound can be prepared through condensation reactions between methyl 2-aminobenzoate and carbamoylating agents (e.g., urea or isocyanates). Its stability under physiological conditions and ability to participate in hydrogen-bonding interactions make it a candidate for drug design, particularly in targeting enzymes or receptors sensitive to urea-based ligands .
Properties
CAS No. |
2242-77-5 |
|---|---|
Molecular Formula |
C9H10N2O3 |
Molecular Weight |
194.19 g/mol |
IUPAC Name |
methyl 2-(carbamoylamino)benzoate |
InChI |
InChI=1S/C9H10N2O3/c1-14-8(12)6-4-2-3-5-7(6)11-9(10)13/h2-5H,1H3,(H3,10,11,13) |
InChI Key |
RASJKNFCUWOJAA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid,2-[(aminocarbonyl)amino]-, methyl ester typically involves the esterification of benzoic acid derivatives. One common method is the reaction of methyl 2-aminobenzoate with carbamoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. The use of methanol and benzoic acid derivatives in the presence of acid catalysts like sulfuric acid or p-toluenesulfonic acid is common. The reaction mixture is heated under reflux to drive the esterification to completion, followed by purification steps such as distillation or recrystallization to obtain the pure product .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid,2-[(aminocarbonyl)amino]-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the ester or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Aminobenzoic acid derivatives.
Substitution: Various substituted benzoic acid esters depending on the reagents used.
Scientific Research Applications
Benzoic acid,2-[(aminocarbonyl)amino]-, methyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzoic acid,2-[(aminocarbonyl)amino]-, methyl ester involves its interaction with specific molecular targets. The carbamoyl group can form hydrogen bonds with biological molecules, influencing their structure and function. This compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The chemical and biological properties of methyl 2-(carbamoylamino)benzoate are best understood in comparison to structurally related benzoate esters. Below is a detailed analysis of key analogues:
Table 1: Comparative Analysis of this compound and Analogues
Key Findings from Comparative Studies
Reactivity Differences: The urea group in this compound enables participation in diverse hydrogen-bonding interactions, unlike the amide group in methyl 2-(acetylamino)benzoate, which primarily contributes to hydrolytic stability . The cyano group in methyl 2-(cyanomethyl)benzoate facilitates nucleophilic additions (e.g., hydrolysis to carboxylic acids), whereas the urea group in the target compound favors supramolecular assembly .
Biological Activity: Urea derivatives, such as this compound, are investigated for enzyme inhibition (e.g., urease or carbonic anhydrase) due to their ability to mimic transition states or bind catalytic sites . Methyl 2-(acetylamino)benzoate has demonstrated analgesic activity in preclinical studies, attributed to its amide group’s stability and bioavailability .
Positional Effects: Substitution at the 2-position (ortho) versus the 4-position (para) influences steric and electronic properties.
Computational Insights: Density Functional Theory (DFT) studies on similar urea-benzoate hybrids (e.g., methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate) predict strong electrophilic character at the urea moiety, correlating with anti-parasitic activity in molecular docking models .
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